molecular formula C8H11NO2 B2639062 4-Tert-butyl-1,2-oxazole-3-carbaldehyde CAS No. 2416243-20-2

4-Tert-butyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2639062
CAS No.: 2416243-20-2
M. Wt: 153.181
InChI Key: IUCZLRGWGLREDH-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with a tert-butyl group at the 4-position and an aldehyde functional group at the 3-position. The oxazole scaffold is notable for its applications in medicinal chemistry and materials science due to its aromaticity and tunable electronic properties. The tert-butyl substituent enhances steric bulk and may influence solubility and stability, while the aldehyde group provides a reactive site for further derivatization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name

4-tert-butyl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCZLRGWGLREDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CON=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group at the 3-position. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are conducted under anhydrous conditions.

Major Products Formed

    Oxidation: 4-Tert-butyl-1,2-oxazole-3-carboxylic acid.

    Reduction: 4-Tert-butyl-1,2-oxazole-3-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Tert-butyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-Tert-butyl-1,2-oxazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The oxazole ring may also participate in π-π interactions with aromatic residues, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Oxazole-3-carbaldehydes

4-Ethyl-1,2-oxazole-3-carbaldehyde (Mol. formula: C₆H₇NO₂, CAS 1785214-06-3) shares the oxazole-3-carbaldehyde core but substitutes the tert-butyl group with an ethyl chain at C4. Key differences include:

  • Electronic Effects : The electron-donating tert-butyl group may stabilize the oxazole ring via inductive effects, whereas ethyl has a weaker electron-donating capacity.
  • Physical Properties : The tert-butyl derivative likely exhibits higher hydrophobicity and lower volatility due to its bulkier structure .

Halogen-Substituted Oxazole-3-carbaldehydes

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde (Mol. formula: C₅H₄BrNO₂, CID 82404289) differs in substituents:

  • Electronic Modulation : The bromine atom at C4 is strongly electron-withdrawing, contrasting with the electron-donating tert-butyl group. This would reduce electron density at the aldehyde group, altering its reactivity in nucleophilic additions.
  • Steric vs. Electronic Trade-off : Bromine’s smaller size compared to tert-butyl reduces steric hindrance but increases electrophilicity at the aldehyde site. The additional methyl group at C5 in this compound further modifies steric and electronic profiles .

Tert-Butyl Substituents in Other Heterocycles

  • 4-Tert-butyl-1,2-benzoquinone (Mol. formula: C₁₀H₁₀O₂): The tert-butyl group on a benzoquinone ring (δ 1.24 ppm in ¹H-NMR for 9H, singlet) demonstrates shielding effects similar to those expected in the oxazole derivative. However, the electron-deficient quinone ring contrasts with the aromatic oxazole, leading to divergent reactivity (e.g., redox activity in quinones vs. nucleophilic aldehyde reactivity in oxazoles) .
  • Dihydro-oxazole Derivatives (e.g., 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine): The saturated dihydro-oxazole ring in this compound (CAS 1428537-19-2) reduces aromaticity, increasing flexibility and altering electronic properties compared to the fully conjugated oxazole carbaldehyde .

Data Tables

Table 1: Structural and Physical Properties of Oxazole Derivatives

Compound Name Molecular Formula Substituents CAS RN Key Features
4-Tert-butyl-1,2-oxazole-3-carbaldehyde C₈H₁₁NO₂ tert-butyl (C4), aldehyde (C3) Not provided High steric bulk, moderate polarity
4-Ethyl-1,2-oxazole-3-carbaldehyde C₆H₇NO₂ ethyl (C4), aldehyde (C3) 1785214-06-3 Lower steric hindrance, higher volatility
4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde C₅H₄BrNO₂ bromo (C4), methyl (C5) CID 82404289 Electron-withdrawing Br, increased electrophilicity

Table 2: NMR Data for Tert-Butyl-Substituted Compounds

Compound Name ¹H-NMR (δ, CDCl₃) ¹³C-NMR (δ, DMSO-d₆) Source
4-Tert-butyl-1,2-benzoquinone 1.24 (s, 9H), 6.29–7.19 (aromatic H) 27.4 (C(CH₃)₃), 180.0 (C=O)

Biological Activity

4-Tert-butyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a tert-butyl group and an aldehyde functional group. With the molecular formula C8H11NO2, this compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The distinct positioning of the tert-butyl and aldehyde groups on the oxazole ring contributes to the compound's unique reactivity. The oxazole ring is known for its presence in various natural products and pharmaceuticals, while carbaldehydes are recognized for their reactivity in organic synthesis.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with biological targets such as enzymes and receptors, influencing cellular processes. Potential interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially bind to receptors, altering signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity

In studies involving structurally similar compounds, it was noted that derivatives of oxazole displayed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The compound's ability to reduce biofilm formation was also highlighted in recent research .

PathogenMinimum Inhibitory Concentration (MIC)Biofilm Reduction (%)
Staphylococcus aureus0.125 - 0.25 mg/mL>90%
Candida albicans0.125 - 0.25 mg/mL>90%
Pseudomonas aeruginosa0.125 - 0.25 mg/mL~70%

Anticancer Activity

The potential anticancer effects of this compound have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, suggesting its viability as a therapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of oxazole derivatives against biofilm-forming bacteria. Results showed that specific derivatives exhibited over 90% biofilm reduction at low concentrations .
  • Cytotoxicity Assessment : In another study focusing on cytotoxicity, this compound demonstrated significant cell death in cancer cell lines while maintaining low toxicity levels in normal cells.

Safety Profile

Safety data indicate that while this compound may cause skin burns and eye damage upon contact, its overall toxicity profile requires further investigation to fully understand its safety in therapeutic applications.

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